Product packaging for Cyclopropylideneacetaldehyde(Cat. No.:CAS No. 69447-96-7)

Cyclopropylideneacetaldehyde

Cat. No.: B13923059
CAS No.: 69447-96-7
M. Wt: 82.10 g/mol
InChI Key: DZHDPYWCZZJOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopropylideneacetaldehyde is a specialized chemical reagent featuring a reactive aldehyde group adjacent to a cyclopropylidene unit. This unique structure makes it a valuable building block in organic synthesis and medicinal chemistry research. Aldehydes are a critical class of compounds in biological systems and are metabolized by enzymes such as aldehyde dehydrogenases (ALDHs) . Researchers can utilize this compound to develop novel molecules, including cyclopropane analogues, which are of significant interest in pharmaceutical development for their potential biological activity . In a research context, this compound may be used in the synthesis of complex nucleoside analogues that have been explored for antiviral properties . As a highly reactive aldehyde, it is suitable for various condensation and addition reactions. Researchers are advised to handle all aldehydes with care, as some can form toxic metabolites or exhibit reactivity with biological macromolecules . This compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic procedures, and it is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O B13923059 Cyclopropylideneacetaldehyde CAS No. 69447-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclopropylideneacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c6-4-3-5-1-2-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHDPYWCZZJOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80577866
Record name Cyclopropylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69447-96-7
Record name Cyclopropylideneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80577866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Cyclopropylideneacetaldehyde

Stereoselective and Enantioselective Synthesis of Cyclopropylideneacetaldehyde Precursors

The chirality and substitution pattern of the cyclopropane (B1198618) ring are crucial for the properties of the final product. Therefore, significant research has focused on the stereoselective synthesis of functionalized cyclopropanes, such as cyclopropyl (B3062369) ketones and alcohols, which serve as key intermediates that can be converted to this compound.

The development of novel chiral catalysts is central to achieving high enantioselectivity in the synthesis of cyclopropane-based precursors. These catalysts create a chiral environment that directs the formation of one enantiomer over the other.

A variety of catalytic systems have been explored for asymmetric cyclopropanation. Transition metal complexes, particularly those of rhodium, copper, and palladium, are widely used. dalalinstitute.comnih.gov For instance, chiral rhodium(II) carboxylate catalysts, such as Rh₂(S-DOSP)₄, are highly effective for the enantioselective cyclopropanation of alkenes with diazoacetates. dalalinstitute.com Similarly, copper complexes with chiral ligands like bisoxazolines (Box) and phosphanyl-oxazolines (PHOX) have demonstrated high efficiency. chem-soc.siresearchgate.net A novel class of PHOX ligands incorporating a rigid cyclopropyl backbone has been designed and successfully applied in the asymmetric Heck reaction, a process that can be used to form C-C bonds in complex molecules. chem-soc.si

In addition to metal catalysts, biocatalysis has emerged as a powerful tool. Engineered enzymes, such as variants of sperm whale myoglobin, can catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketones to produce chiral cyclopropyl ketones. rsc.orgcolab.ws These biocatalytic methods offer excellent stereoselectivity across a broad range of substrates. rsc.orgcolab.ws

Table 1: Performance of Selected Chiral Catalysts in Asymmetric Cyclopropanation for Precursor Synthesis
Catalyst/LigandMetalReaction TypeSubstratesEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Rh₂(S-DOSP)₄RhodiumCyclopropanationAlkenes + DiazoacetatesUp to 98%- dalalinstitute.com
Engineered MyoglobinIron (Heme)Biocatalytic CyclopropanationVinylarenes + DiazoketonesHighHigh rsc.orgcolab.ws
(R)-BINAPPalladiumAsymmetric Heck ReactionDihydrofuran + Phenyl triflateModerate to Good- chem-soc.si
Chiral PHOX LigandPalladiumAsymmetric Heck ReactionCyclic OlefinsHigh- chem-soc.si

Asymmetric induction, the process of preferentially forming one enantiomer or diastereomer, is critical in the key bond-forming steps of precursor synthesis. The Simmons-Smith reaction and related cyclopropanations are foundational methods for generating the cyclopropane ring. nih.gov The development of catalytic asymmetric versions of the Simmons-Smith reaction, especially for allylic alcohols, has been a significant achievement, though it remains challenging. nih.gov Tandem reactions, where an asymmetric alkyl addition to an α,β-unsaturated aldehyde generates a chiral allylic zinc alkoxide intermediate, followed by a directed diastereoselective cyclopropanation, can produce chiral cyclopropyl alcohols with high stereoselectivity without isolating intermediates. nih.gov

Another major strategy involves the reaction of alkenes with metal carbenoids generated from diazo compounds. dalalinstitute.comresearchgate.net The enantioselectivity is controlled by chiral ligands attached to the metal catalyst. For example, the reaction of cinnamyl alcohol derivatives with phenyldiazomethane (B1605601) using a chiral ligand and a zinc-based reagent can achieve excellent enantioselectivities (92–99% ee) and form exclusively one diastereomer. researchgate.net This approach tolerates a range of functional groups on both the allylic alcohol and the diazo reagent. researchgate.net

Catalytic Approaches to this compound Synthesis

Direct catalytic synthesis of this compound involves forming the exocyclic double bond and the aldehyde functionality. These methods often build upon cyclopropanone (B1606653) or its synthetic equivalents, employing olefination chemistry or other catalytic C-C bond-forming reactions. A direct synthesis has been reported via the dye-sensitized photooxygenation of (1-cyclopropyl-2-methoxyvinyl)cyclopropane. molaid.com

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are powerful methods for converting ketones into alkenes and are applicable to cyclopropanone precursors. nih.govwikipedia.org For instance, optically active cyclopropylidene acetates have been synthesized through the Wittig reaction of stabilized phosphorus ylides with 1-sulfonylcyclopropanols, which serve as stable cyclopropanone surrogates. nih.gov The HWE reaction, which typically uses phosphonate-stabilized carbanions, is particularly well-suited for producing α,β-unsaturated esters and, by extension, aldehydes, with a general preference for the E-alkene isomer. wikipedia.orgresearchgate.net

Transition metal catalysis provides a versatile platform for constructing the conjugated system of this compound. Gold catalysts, in particular, have shown unique reactivity. A gold(I)-catalyzed cascade reaction of 1,5-enynes bearing a cyclopropylidene moiety with various aldehydes has been developed. nih.govugr.es This process involves the activation of the alkyne by the gold catalyst, followed by cyclization and subsequent trapping by the aldehyde to form complex polycyclic structures, demonstrating a powerful method for C-C and C-O bond formation at the cyclopropylidene unit. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are standard procedures for synthesizing conjugated enynes from terminal alkynes and vinyl halides. nih.gov While not a direct synthesis of the target aldehyde, these methods establish the core conjugated framework and are fundamental in the synthesis of related structures. Recently, a palladium-catalyzed monocarbonylation of 1,3-diynes was developed using a specialized ligand, providing a route to conjugated enyne esters, which are structurally analogous to this compound. d-nb.info

Table 2: Metal-Catalyzed Reactions for Synthesis of Conjugated Cyclopropylidene Systems
Catalyst SystemReaction TypeKey TransformationSubstratesReference
Ph₃PAuNTf₂Gold(I)-Catalyzed CascadeAddition of aldehydes to enynesCyclopropylidene-enynes + Aldehydes nih.gov
Palladium / Neolephos LigandPalladium-Catalyzed CarbonylationMonocarbonylation of diynes1,3-Diynes + Alcohols d-nb.info
Palladium / CopperSonogashira CouplingAlkynylation of vinyl halidesVinyl halides + Terminal alkynes nih.gov

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for synthesis. thieme-connect.denih.gov N-Heterocyclic Carbenes (NHCs) are particularly versatile organocatalysts. researchgate.net Bis(amino)cyclopropenylidenes (BACs), a class of NHCs, have been successfully used to catalyze aza-benzoin reactions, which involve the coupling of aldehydes with phosphinoyl imines. tandfonline.com This reaction proceeds with excellent chemoselectivity, favoring the desired cross-coupling product over the self-condensation of the aldehyde. tandfonline.com While this specific reaction produces α-aminoketones, it highlights the potential of cyclopropenylidene-based catalysts to activate aldehydes for C-C bond formation, a key step that could be adapted for the synthesis of this compound. The development of organocatalytic cascade reactions, for example, the Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, provides a powerful strategy for constructing chiral cyclopropanes in a single step with high stereocontrol. rsc.org

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling unique chemical transformations under mild conditions. nih.govtandfonline.com A direct synthesis of this compound has been achieved through a dye-sensitized photooxygenation of a corresponding methyl enol ether, showcasing the power of photochemistry for this specific target. molaid.com

More broadly, photoredox catalysis has been combined with other catalytic modes to achieve complex transformations. A synergistic triple catalytic system, combining enamine catalysis, photoredox catalysis, and cobalt catalysis, has been used for the desaturation of saturated cyclohexanecarbaldehydes to form aromatic aldehydes. thieme-connect.de This desaturative approach provides a mechanistically novel route to conjugated aldehydes from saturated precursors. Furthermore, dual photoredox and nickel catalysis has been employed for the allylation of a wide range of aldehydes, demonstrating a mild method for C-C bond formation at the carbonyl group. These advanced photoredox strategies represent a frontier in the synthesis of complex carbonyl compounds and hold potential for application in the synthesis of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles encourage the use of sustainable methods that maximize efficiency, minimize waste, and avoid hazardous substances. In the context of this compound, this involves exploring advanced synthetic methodologies that are both effective and environmentally benign. Key areas of focus include the development of electrosynthesis routes and the application of atom-economical transformations, which represent the forefront of sustainable chemical manufacturing.

Electrosynthesis Approaches

Organic electrosynthesis is emerging as a powerful green chemistry tool because it uses electricity, a traceless reagent, to drive chemical reactions, often replacing hazardous or wasteful chemical oxidants and reductants. xmu.edu.cnnih.gov This approach can lead to milder reaction conditions, novel reactivity, and reduced waste generation. rsc.orgcardiff.ac.uk

While specific research detailing the direct electrosynthesis of this compound is not extensively documented in current literature, the principles can be applied based on the successful electrochemical synthesis of related structural motifs, namely cyclopropanes and aldehydes. Electrocatalytic methods have been developed for the intermolecular cyclopropanation of active methylene (B1212753) compounds and alkenes, which notably avoid chemical oxidants and produce hydrogen gas as the only byproduct. xmu.edu.cn Recent studies have demonstrated the direct electrochemical cyclopropanation of unactivated alkenes using active methylene compounds, mediated by ferrocene, highlighting the potential for constructing the cyclopropane skeleton from simple, stable materials. nih.gov Furthermore, scalable and sustainable electrochemical cyclopropanation has been achieved in continuous-flow reactors. uva.nl

Concurrently, the selective electrosynthesis of aldehydes from alcohols has been achieved at industrially relevant current densities through tandem electrochemical-chemical catalysis, minimizing waste and energy consumption. rsc.orgresearchgate.net These advancements suggest the future potential for developing a direct electrosynthetic route to this compound. Such a process would likely involve the anodic oxidation of a suitable alcohol precursor or a cathodic reductive cyclization, aligning with green chemistry goals by minimizing reagent-based waste and potentially enabling the use of renewable electricity. nih.govcardiff.ac.uk

Table 1: Examples of Electrochemical Methods for Cyclopropane Synthesis

Reaction Type Substrates Electrode Materials/Mediators Key Features
Dehydrogenative Annulation Active methylene compounds, Arylalkenes Not specified No chemical oxidants; H₂ is the sole byproduct. xmu.edu.cn
Direct Cyclopropanation Unactivated alkenes, Active methylene compounds Ferrocene (mediator) Broad substrate scope and high functional group compatibility. nih.gov
Reductive Cyclization 1,3-dialkyl bromides Sacrificial reductant, cost-effective electrodes Avoids divided cells and expensive or hazardous electrodes. acs.org
Nickel-Catalyzed Cyclopropanation Alkenes, Dichloromethane Nickel catalyst Operates under ambient conditions; scalable in continuous-flow. uva.nl

Atom-Economical Transformations

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.govwordpress.com Reactions with high atom economy, such as rearrangements and cycloadditions, are inherently less wasteful and are central to developing sustainable synthetic routes. nih.gov

While a dedicated, high-yield synthesis of this compound via a specific atom-economical reaction is not yet a mainstream process, several established transformations for related structures demonstrate the potential of this approach.

Rearrangement Reactions

Rearrangement reactions are ideal from an atom economy perspective as they often have 100% theoretical atom economy, merely reorganizing the atoms of a single starting material. The Doering-LaFlamme allene (B1206475) synthesis and the related Skattebøl rearrangement are classic examples that proceed through a cyclopropylidene intermediate. wikipedia.orgwikipedia.org

In the Doering-LaFlamme synthesis, an alkene is first converted to a dihalocyclopropane. This intermediate is then treated with an organolithium reagent or a reducing metal, leading to a cyclopropylidene carbene which spontaneously rearranges to form an allene. wikipedia.orgyoutube.comnrochemistry.com The Skattebøl rearrangement follows a similar path from a gem-dihalocyclopropane to an allene via the same cyclopropylidene intermediate. wikipedia.org Although the final product is an allene, the key involvement of a cyclopropylidene intermediate showcases a fundamentally atom-economical pathway to this structural class.

Cycloaddition and Tandem Reactions

Cycloaddition reactions, where two or more molecules combine to form a single cyclic product, are also highly atom-economical. Research has shown that cyclopropylidene-containing molecules can participate in such efficient transformations. For instance, ethyl cyclopropylidene acetate (B1210297) has been used in catalytic, asymmetric 1,3-dipolar cycloadditions to construct complex spiro-heterocycles with high atom economy. sioc-journal.cn

Furthermore, tandem or cascade reactions involving cyclopropylidene moieties highlight the potential for building molecular complexity in an efficient manner. A gold(I)-catalyzed tandem reaction of cyclopropylidene-tethered propargylic alcohols has been developed to construct polycyclic systems in a one-pot, atom-economic process where two new rings are formed. rsc.org These examples underscore the viability of using the cyclopropylidene unit as a building block in green, atom-economical synthetic strategies.

Table 2: Theoretical Atom Economy of Common Reaction Types

Reaction Type General Transformation Theoretical Atom Economy Waste Generation
Rearrangement A → B 100% None
Addition/Cycloaddition A + B → C 100% None
Substitution A-B + C → A-C + B < 100% Stoichiometric byproduct (B)
Elimination A-B → A + B < 100% Stoichiometric byproduct (B)

Mechanistic Investigations and Reactivity of Cyclopropylideneacetaldehyde

Exploration of Rearrangement Pathways

The inherent strain of the cyclopropane (B1198618) ring and the conjugated π-system in cyclopropylideneacetaldehyde create a fertile ground for various molecular rearrangements. These transformations, often proceeding through concerted pericyclic pathways, allow for the facile construction of more complex molecular architectures.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions wherein a σ-bond migrates across a conjugated π-electron system in an uncatalyzed, intramolecular process. askthenerd.comoxfordsciencetrove.com The classification, such as [1,j] or [i,j], denotes the number of atoms over which the σ-bond migrates in each fragment. askthenerd.com

In the context of this compound derivatives, these rearrangements provide pathways to novel structures. For instance, in a photocatalytic cascade transformation involving this compound and a nitrone, a colab.wslibretexts.org-rearrangement has been observed. colab.ws This specific rearrangement occurs after an initial cycloaddition and involves the homolytic cleavage of an N–O bond, leading to the formation of a macrocyclic compound. colab.ws While thermal colab.wslibretexts.org sigmatropic shifts are common in related systems like substituted cyclopentadienes, thermal colab.wslibretexts.org shifts are generally less favorable. pressbooks.pub The Cope and Claisen rearrangements are classic examples of libretexts.orglibretexts.org-sigmatropic shifts, which are thermally allowed and synthetically important. pressbooks.pubimperial.ac.uk Research on cyclopropenylcarbinol derivatives has also highlighted the utility of libretexts.orgpressbooks.pub- and libretexts.orglibretexts.org-sigmatropic rearrangements for creating functionalized alkylidenecyclopropanes. beilstein-journals.orgresearchgate.net

A specific example involves the reaction of this compound with N-vinyl-α,β-unsaturated nitrones. After a cascade of (3+2)-cycloaddition and a libretexts.orglibretexts.org-sigmatropic rearrangement, an additional colab.wslibretexts.org-rearrangement can occur through the homolytic cleavage of the N-O bond, ultimately forming a nine-membered macrocycle. colab.ws

Electrocyclic Reactions Involving the Cyclopropylidene Unit

Electrocyclic reactions are another class of pericyclic transformations characterized by the formation or cleavage of a σ-bond at the termini of a single conjugated π-system, leading to a cyclic product. oxfordsciencetrove.comutexas.edu The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, proceeding in either a conrotatory or disrotatory fashion depending on the number of π-electrons and whether the reaction is thermally or photochemically induced. pressbooks.pubnumberanalytics.com

For this compound, the cyclopropylidene unit can participate in electrocyclic reactions, typically after an initial transformation activates the system. For example, the ring strain in cyclobutene (B1205218) is relieved through a thermal retro-electrocyclic reaction to form 1,3-butadiene. utexas.edu Similarly, the cyclopropyl (B3062369) group in cyclopropylidene systems can undergo ring-opening. An example of a 4π-electrocyclization has been noted in a cascade sequence involving a furan-substituted donor-acceptor cyclopropane, which ultimately yields a substituted cyclopentenone. colab.ws While direct electrocyclic reactions starting from this compound are less common, its derivatives can be coaxed into such pathways. For instance, a 6π-electrocyclic ring closure is a key step in the synthesis of (+)-harziphilone from an intermediate cis-dienone formed via a cascade reaction. wikipedia.org

Cyclization Reactions and Annulation Chemistry

The dual functionality of this compound makes it an excellent substrate for cyclization and annulation reactions, which are processes that form new rings. libretexts.orglibretexts.org These reactions can be either intermolecular (between two molecules) or intramolecular (within a single molecule).

Intermolecular Cycloadditions Involving this compound

Intermolecular cycloadditions are powerful tools for ring construction. This compound can participate in these reactions, utilizing its exomethylene C=C double bond. A notable example is the (3+2)-cycloaddition with nitrones. colab.ws

In a study utilizing photocatalysis, this compound was shown to react with N-vinyl-α,β-unsaturated nitrones. colab.ws The process is initiated by a (3+2)-cycloaddition of the nitrone to the C=C bond of the this compound. This step is part of a larger cascade that leads to complex heterocyclic systems. colab.ws Such cycloadditions are valuable for creating five-membered rings, and dynamic kinetic asymmetric versions have been developed for related aminocyclopropanes to yield enantioenriched products. nih.gov

Reactant 1Reactant 2Reaction TypeCatalyst/ConditionsProduct TypeRef
This compoundN-vinyl-α,β-unsaturated nitrone(3+2)-CycloadditionYtterbium(III) triflate, eosin (B541160) Y, visible lightNine-membered heterocycle (after cascade) colab.ws

This table summarizes an intermolecular cycloaddition step within a larger cascade reaction.

Intramolecular Cascade Cyclizations

Cascade reactions, also known as domino or tandem reactions, involve at least two consecutive reactions where each subsequent step is triggered by the functionality formed in the previous one, all occurring in a single pot. wikipedia.org These processes are highly efficient in building molecular complexity. wikipedia.orgnih.gov

This compound is a substrate for such elegant transformations. A key example is the previously mentioned photocatalytic cascade transformation with N-vinyl-α,β-unsaturated nitrones. colab.ws This reaction sequence demonstrates the power of cascade cyclizations:

[3+2] Cycloaddition: The nitrone adds across the double bond of the this compound. colab.ws

libretexts.orglibretexts.org-Sigmatropic Rearrangement: The initial cycloadduct undergoes a diastereoselective rearrangement. colab.ws

colab.wslibretexts.org-Rearrangement: In some cases, a subsequent rearrangement involving N-O bond cleavage leads to a macrocycle. colab.ws

These cascade processes enable the rapid construction of complex polycyclic and macrocyclic structures from relatively simple starting materials. nih.govrsc.orgrsc.org

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of this compound is dictated by its electrophilic and nucleophilic sites. The presence of the aldehyde group and the strained ring provides multiple avenues for chemical attack.

Electrophilic Reactivity: The carbonyl carbon of the aldehyde is a primary electrophilic site, susceptible to attack by various nucleophiles. Furthermore, the strained C1-C2 bond of the cyclopropane ring, activated by the electron-withdrawing aldehyde group, can also act as an electrophile, leading to ring-opening reactions. nih.gov In the presence of two electrophiles, such as H+ and F+ in a hydrofluorination reaction, chemoselectivity becomes a key challenge. dicp.ac.cn

An example of its electrophilic nature is seen in N-Heterocyclic Carbene (NHC) catalyzed asymmetric hydrofluorination. In this reaction, this compound serves as the substrate, and after forming an acyl azolium intermediate, the β-carbon of the resulting homoenolate must differentiate between electrophiles to achieve the desired α-fluorination. dicp.ac.cn

Nucleophilic Reactivity: Under basic conditions or in the presence of an NHC catalyst, the β-carbon of the this compound system can become nucleophilic. This occurs through the formation of a homoenolate intermediate. This nucleophilic center can then attack an electrophile. dicp.ac.cn In the NHC-catalyzed hydrofluorination, the β-carbon of the homoenolate intermediate must be protonated or fluorinated, showcasing its nucleophilic character in the catalytic cycle. dicp.ac.cn

Reaction TypeReagent(s)Role of this compoundKey IntermediateProductRef
Asymmetric HydrofluorinationNHC catalyst, Fluorinating agentElectrophileAcyl azolium / Homoenolateα-Fluoroester dicp.ac.cn
Reaction with NitroneN-vinyl-α,β-unsaturated nitroneDipolarophile (Electrophile)(3+2) CycloadductPolyheterocycle colab.ws

This table illustrates the dual reactivity profile of this compound in different chemical transformations.

Selective Nucleophilic Additions to the Carbonyl and Alkyne Moieties

Nucleophilic attack on this compound can be directed selectively toward either the carbonyl carbon (a 1,2-addition) or the β-carbon of the cyclopropylidene moiety (a conjugate or 1,4-addition). The outcome of the reaction is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature. wikipedia.orgnumberanalytics.com

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor direct attack at the polarized carbonyl carbon. libretexts.org This irreversible 1,2-addition proceeds through a tetrahedral alkoxide intermediate, which upon protonation yields a secondary alcohol. libretexts.org The reaction is typically fast and kinetically controlled.

In contrast, softer nucleophiles, such as cuprates (Gilman reagents), amines, and thiolates, generally favor conjugate addition. This process involves the addition of the nucleophile to the β-carbon of the cyclopropylidene ring, which behaves as a Michael acceptor. The resulting enolate intermediate is then protonated to give the saturated aldehyde product. These reactions are often reversible and thermodynamically controlled.

Nucleophile TypeReagent ExamplePredominant Reaction PathwayProduct Type
Hard NucleophileMethylmagnesium Bromide (CH₃MgBr)1,2-AdditionSecondary Alcohol
Soft NucleophileLithium Dimethylcuprate ((CH₃)₂CuLi)Conjugate Addition (1,4-Addition)Substituted Aldehyde
Hydride ReagentsSodium Borohydride (NaBH₄)1,2-AdditionPrimary Alcohol
AminesPiperidineConjugate Addition (1,4-Addition)β-Amino Aldehyde

Electrophilic Activations and Functionalization

The presence of both a carbonyl group and a strained double bond also allows for various electrophilic activation strategies. rsc.org Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the entire conjugated system. This activation facilitates reactions with weak nucleophiles and can influence the regioselectivity of additions. frontiersin.org For example, the activation of the carbonyl group enhances its susceptibility to attack, potentially enabling reactions that are otherwise sluggish. nih.gov

Furthermore, the cyclopropylidene double bond can be targeted by electrophiles. In reactions analogous to those of other strained alkenes, electrophilic addition can proceed with concomitant ring-opening of the three-membered ring, providing a pathway to functionalized cyclobutane (B1203170) or linear chain derivatives. The specific outcome is dictated by the electrophile and the reaction conditions, which can be tuned to favor different rearrangement pathways. beilstein-journals.org The use of π-acid catalysts, such as those based on indium(III), can activate the unsaturated carbon-carbon bond toward nucleophilic attack. rsc.org

Transition Metal-Catalyzed Transformations

The versatile structure of this compound and its derivatives makes it a valuable substrate for a variety of transition metal-catalyzed reactions. These methods offer powerful tools for constructing complex molecular architectures with high efficiency and selectivity. rsc.orgnih.gov

Ortho-C–H Activation Strategies

When this compound is incorporated into an aromatic system (e.g., as a substituent on a benzene (B151609) ring), the aldehyde functionality can serve as a directing group for ortho-C–H activation. scielo.brnih.gov Transition metal catalysts, particularly those based on rhodium and palladium, can coordinate to the aldehyde oxygen, positioning the metal center in close proximity to the ortho-C–H bond. cam.ac.uk This proximity facilitates the cleavage of the C–H bond and the formation of a cyclometalated intermediate. rsc.org

This key intermediate can then react with a variety of coupling partners, enabling the direct and regioselective functionalization of the ortho-position. This strategy avoids the need for pre-functionalized starting materials and provides an atom-economical route to highly substituted aromatic compounds. researchgate.netrsc.org

Catalyst SystemCoupling PartnerReaction TypeProduct
[Rh(Cp*)Cl₂]₂ / AgSbF₆AlkeneOrtho-AlkenylationOrtho-alkenylated aryl this compound
Pd(OAc)₂ / LigandAlkyneOrtho-AlkynylationOrtho-alkynylated aryl this compound
Pd(OAc)₂ / NorborneneAryl HalideOrtho-Arylation (Catellani-type)Ortho-arylated aryl this compound

Cyclotrimerization Reactions

The strained double bond of this compound can participate in [2+2+2] cyclotrimerization reactions, a powerful method for the synthesis of benzene rings. rsc.org Catalyzed by transition metals such as cobalt, rhodium, or nickel, three alkyne (or alkyne-like) molecules can be assembled into a substituted benzene derivative. nih.govdntb.gov.ua

In a potential cyclotrimerization reaction, this compound would act as the alkyne component. The regiochemical outcome—the formation of either the 1,2,4- or 1,3,5-trisubstituted benzene ring—is highly dependent on the catalyst system and reaction conditions. nih.gov While the cyclotrimerization of terminal alkynes often yields a mixture of regioisomers, specific catalysts have been developed to favor the formation of the symmetrical 1,3,5-isomer. nih.gov This transformation offers a direct route to novel, symmetrically substituted benzene derivatives bearing three this compound moieties. ttu.edunsf.gov

Cross-Coupling Methodologies

Derivatives of this compound are excellent candidates for transition metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. mdpi.comnih.govlibretexts.org For instance, a halogenated this compound (e.g., bromo- or iodo-substituted on the cyclopropylidene ring) could serve as an electrophilic partner in various coupling reactions.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with an organoboron reagent to form a new C-C bond. libretexts.org

Stille Coupling: Reaction with an organostannane compound, also catalyzed by palladium.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of a C-N bond by coupling with an amine. organic-chemistry.org

These methodologies provide access to a wide array of functionalized cyclopropylidene structures, significantly expanding the synthetic utility of this compound class. sigmaaldrich.commdpi.com The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions, such as isomerization of the strained ring system. organic-chemistry.org

Spectroscopic and Advanced Analytical Techniques for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous characterization of cyclopropylideneacetaldehyde. It provides precise information on the chemical environment of each nucleus, their connectivity, and spatial relationships.

J-based configuration analysis (JBCA) is a powerful NMR method used to determine the relative configuration of stereocenters by analyzing the magnitude of homo- and heteronuclear spin-spin coupling constants. acs.orgnih.gov For molecules like this compound, which contains a vinylcyclopropane (B126155) moiety, the analysis of ³J(H,H) and ⁿJ(C,H) coupling constants is crucial for assigning the stereochemistry. researchgate.netmarquette.edu

The methodology is predicated on the principle that the magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. marquette.edu In acyclic systems and flexible rings, the observed J-value is a population-weighted average of the J-values for all contributing conformers. By comparing experimental coupling constants with those calculated for different possible stereoisomers, the correct configuration can be assigned. researchgate.net For vinylcyclopropanes, the coupling constants between the vinylic proton and the cyclopropyl (B3062369) protons are particularly informative for determining their relative orientation. marquette.edubeilstein-journals.org

Table 1: Representative Coupling Constants for Stereochemical Analysis

This interactive table would typically display experimentally determined and calculated coupling constants for different stereoisomers of a target molecule or related model compounds.

Coupled NucleiCoupling TypeExpected Value for cis (Hz)Expected Value for trans (Hz)
H_vinyl - H_cyclopropyl³J(H,H)6-1011-18
C_vinyl - H_cyclopropyl²J(C,H)-5 to 00 to 5
C_cyclopropyl - H_vinyl³J(C,H)2-67-12

Note: The values presented are typical ranges for vinylcyclopropane systems and would need to be specifically calculated and measured for this compound.

Two-dimensional (2D) NMR experiments are essential for establishing the complete bonding framework and spatial arrangement of atoms in this compound. epfl.chsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would reveal correlations between the aldehydic proton and the vinylic proton, as well as between the vinylic proton and the cyclopropyl protons, and among the non-equivalent cyclopropyl protons themselves. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached. epfl.chemerypharma.com It provides an unambiguous assignment of the ¹³C chemical shifts for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). epfl.chsdsu.edu It is particularly useful for identifying quaternary carbons (like the carbonyl carbon and the exocyclic double bond carbon of the cyclopropylidene group) and for piecing together the molecular skeleton by observing correlations between different functional groups. For instance, correlations from the aldehydic proton to the vinylic carbon and the carbonyl carbon would be expected.

Table 2: Expected 2D NMR Correlations for this compound

This interactive table would showcase the key expected correlations in the 2D NMR spectra of this compound.

ExperimentProton (¹H)Correlated Carbon (¹³C)Correlation Type
HSQCAldehydic HAldehydic C¹J(C,H)
HSQCVinylic HVinylic C¹J(C,H)
HSQCCyclopropyl H'sCyclopropyl C's¹J(C,H)
HMBCAldehydic HVinylic C, Carbonyl C²J(C,H), ²J(C,H)
HMBCVinylic HAldehydic C, Cyclopropyl C's²J(C,H), ²J(C,H)/³J(C,H)
HMBCCyclopropyl H'sVinylic C, Other Cyclopropyl C's²J(C,H), ²J(C,H)

Dynamic NMR (DNMR) spectroscopy is used to study chemical processes that occur on a timescale comparable to the NMR timescale, such as conformational changes and restricted bond rotation. ucl.ac.ukmontana.eduresearchgate.net For this compound, DNMR can be employed to investigate the rotational barrier around the single bond connecting the cyclopropylidene group and the acetaldehyde (B116499) moiety.

A study on the closely related compound, cyclopropanecarbaldehyde, using low-temperature NMR revealed the presence of two distinct conformers: a more stable s-trans form and a less stable s-cis form. acs.org At room temperature, the rotation is fast on the NMR timescale, and an averaged spectrum is observed. However, upon cooling to -169.2 °C, the exchange slows down, and separate signals for the aldehyde proton of each conformer can be observed. acs.org From this data, the free-energy barriers for the interconversion between the conformers were determined. acs.org A similar dynamic behavior would be expected for this compound.

Table 3: Rotational Barrier Data for Cyclopropanecarbaldehyde

Conformer InterconversionFree-Energy Barrier (ΔG‡)Temperature (°C)
s-cis → s-trans5.03 kcal/mol-169.2
s-trans → s-cis5.95 kcal/mol-169.2

Data sourced from a dynamic NMR study on cyclopropanecarbaldehyde. acs.org

Vibrational Spectroscopy (IR, Raman)

As established by dynamic NMR studies on related aldehydes, this compound is expected to exist as a mixture of conformational isomers, primarily the s-cis and s-trans forms, which result from rotation around the C-C single bond. acs.org These conformers have different molecular symmetries and, consequently, will exhibit distinct vibrational spectra. ucalgary.ca

IR and Raman spectroscopy can differentiate between these conformers because specific vibrational modes, particularly those involving the C=C-C=O conjugated system, will have slightly different frequencies and intensities in each form. esisresearch.org For example, the C=O and C=C stretching frequencies are sensitive to the degree of conjugation, which can vary between the planar s-cis and s-trans conformers and any non-planar transition states. By comparing experimental spectra with theoretically calculated spectra for each conformer, the presence and relative abundance of each can be determined. esisresearch.org

Table 4: Characteristic Vibrational Frequencies for Aldehyde Conformers

This interactive table would present the calculated or experimentally observed vibrational frequencies for the different conformers of this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹) - s-transExpected Wavenumber (cm⁻¹) - s-cis
C=O StretchAldehyde~1690-1710~1680-1700
C=C StretchAlkene~1620-1640~1610-1630
C-H StretchAldehyde~2720 and ~2820~2720 and ~2820
Ring DeformationCyclopropyl~1000-1050~1000-1050

Note: These are predicted frequency ranges. Actual values would require experimental measurement or computational calculation for this compound.

In-situ vibrational spectroscopy, particularly Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful process analytical technology (PAT) for real-time reaction monitoring. mt.commdpi.comresearchgate.net This technique allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction. researchgate.netnih.gov

In the context of reactions involving this compound, such as its synthesis or its use as a reactant, in-situ FTIR can provide invaluable kinetic and mechanistic data. researchgate.net By inserting an ATR probe directly into the reaction vessel, the concentration profiles of key species can be monitored by observing the changes in the intensity of their characteristic vibrational bands over time. For this compound, the strong carbonyl (C=O) absorption band would be a primary candidate for monitoring its formation or consumption. mt.com This real-time data enables the optimization of reaction conditions, identification of transient intermediates, and ensures process safety and control. nih.gov

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is an indispensable tool for identifying transient species and reactive intermediates that occur during chemical reactions. nih.govyork.ac.uk By ionizing molecules and separating them based on their mass-to-charge ratio (m/z), MS provides direct evidence for the existence of short-lived intermediates that are crucial to understanding reaction mechanisms. nih.govrsc.org

High-resolution mass spectrometry (HRMS) is a powerful technique capable of determining the mass of an ion with very high accuracy, typically to within a few parts per million (ppm). researchgate.netthermofisher.com This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. researchgate.netumb.edu In the study of reactions involving this compound, HRMS would be critical for identifying and confirming the elemental composition of any transient species formed.

For instance, in a reaction where this compound is an intermediate, HRMS could definitively identify its presence by measuring its exact mass. The theoretical exact mass of the [M]+• radical cation of this compound (C₅H₆O) can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁶O). This high-resolution measurement would allow it to be distinguished from other ions with the same nominal mass but different elemental formulas, a common challenge in the analysis of complex reaction mixtures. umb.edunih.gov

Table 1: Theoretical Exact Mass of this compound

Compound NameMolecular FormulaIsotopic CompositionTheoretical Exact Mass (m/z)
This compoundC₅H₆O¹²C₅¹H₆¹⁶O82.04186

This table presents the theoretical exact mass for the primary isotopologue of this compound. This value would be the target for identification in an HRMS experiment.

The ability of HRMS to provide such precise mass measurements is crucial for validating proposed reaction pathways and identifying unexpected intermediates. nih.govumb.edu

Upon ionization in a mass spectrometer, this compound would form a molecular ion ([C₅H₆O]+•) with an m/z of 82. The subsequent fragmentation would likely follow pathways characteristic of both the aldehyde and the cyclopropylidene moieties.

Expected Fragmentation Pathways:

α-Cleavage: Aldehydes commonly undergo cleavage of the bond adjacent to the carbonyl group. miamioh.eduyoutube.com For this compound, this would involve the loss of a hydrogen radical (H•) to form a stable acylium ion at m/z 81, or the loss of the formyl radical (•CHO) to produce a cyclopropylidene-containing cation at m/z 53.

McLafferty Rearrangement: This rearrangement is common for carbonyl compounds with a γ-hydrogen. youtube.com However, due to the rigid structure of the cyclopropylidene ring, a classical McLafferty rearrangement is unlikely for this compound itself.

Ring Opening and Fragmentation: The strained cyclopropylidene ring is susceptible to ring-opening upon ionization, leading to various rearrangements and subsequent fragmentations. This could result in the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or acetylene (B1199291) (C₂H₂), producing fragment ions at various lower m/z values. For example, fragmentation of the related cyclopropane (B1198618) molecule shows characteristic losses of H and H₂. docbrown.info

Table 2: Predicted Major Fragment Ions of this compound in Tandem MS

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossFragment m/zFragmentation Pathway
82[C₅H₅O]⁺H•81α-Cleavage
82[C₄H₅]⁺•CHO53α-Cleavage
82[C₃H₄]⁺•C₂H₂O40Ring fragmentation
82[C₃H₃]⁺C₂H₃O•39Ring fragmentation

This table outlines the plausible fragmentation patterns for this compound based on established fragmentation mechanisms for similar chemical structures.

By comparing experimentally obtained MS/MS spectra with these predicted pathways, the structure of reaction intermediates can be confidently assigned. nih.gov

X-ray Crystallography for Definitive Molecular Architecture

X-ray crystallography is a powerful analytical technique that provides the definitive, three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays off a single crystal, one can determine the precise arrangement of atoms, bond lengths, and bond angles. nih.govhokudai.ac.jp

While obtaining a suitable single crystal of the volatile and potentially reactive this compound itself might be challenging, its structure can be determined through the analysis of stable crystalline derivatives or adducts. encyclopedia.pub This is a common strategy in crystallography where a non-crystalline or difficult-to-crystallize compound is reacted to form a new, stable crystalline solid. encyclopedia.pubnih.govosti.gov

For example, this compound could be reacted with a derivatizing agent that introduces a bulky, rigid, or hydrogen-bonding moiety, thereby facilitating crystal formation. The resulting crystal structure would reveal the core atomic arrangement of the original this compound fragment.

Another approach is the formation of a crystalline adduct, for instance, with a metal complex or another organic molecule, where the this compound is trapped within a larger, ordered crystalline lattice. nih.govosti.gov The analysis of such an adduct would provide invaluable information on the conformation and bonding of the this compound molecule.

Table 3: Hypothetical Crystallographic Data for a this compound Derivative

ParameterExample Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)12.789
β (°)98.76
Volume (ų)1082.1
Z4
Density (calculated) (g/cm³)1.250
R-factor (%)4.5

This table provides a hypothetical set of crystallographic parameters for a derivative of this compound to illustrate the type of data obtained from an X-ray diffraction experiment. Actual values would depend on the specific derivative synthesized.

X-ray crystallography is not only used for static structural determination but can also be employed to study reactions that occur in the solid state. rsc.orgsigmaaldrich.com By analyzing the crystal structure of reactants and then irradiating or heating the crystal in situ, it is sometimes possible to observe the structural changes as the reaction proceeds to form products. rsc.orghokudai.ac.jp

For a molecule like this compound, solid-state reactivity studies could provide insights into topochemical reactions, where the course of the reaction is dictated by the arrangement of molecules in the crystal lattice. rsc.org For example, if this compound were to be co-crystallized with a reaction partner, X-ray diffraction could be used to monitor solid-state cycloadditions or polymerization reactions, providing a detailed atom-by-atom movie of the chemical transformation. hokudai.ac.jpsigmaaldrich.com Such studies are crucial for understanding reaction mechanisms in a solvent-free environment and for the rational design of new solid-state syntheses. hokudai.ac.jp

Theoretical and Computational Chemistry Studies of Cyclopropylideneacetaldehyde

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. libretexts.org For cyclopropylideneacetaldehyde, the primary source of conformational isomerism arises from rotation about the single bond connecting the cyclopropylidene group and the carbonyl carbon.

Exploration of Conformational Landscape

The conjugation between the exocyclic double bond of the cyclopropylidene moiety and the aldehyde group allows for the existence of two primary planar conformers: the s-trans and s-cis isomers. In the s-trans form, the double bond of the cyclopropylidene ring and the carbonyl double bond are on opposite sides of the connecting single bond. In the s-cis form, they are on the same side.

Computational studies using methods like Density Functional Theory (DFT) are employed to determine the geometries and relative stabilities of these conformers. Generally, for α,β-unsaturated aldehydes, the s-trans conformer is found to be more stable due to reduced steric hindrance between the vinyl group and the carbonyl oxygen. Calculations on analogous systems suggest that the s-trans conformer of this compound would be the global minimum on the potential energy surface, with the s-cis conformer being slightly higher in energy. The energy barrier for rotation between these two forms can also be calculated, providing insight into their interconversion rates.

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions of the molecule over time. nih.gov MD studies can reveal the flexibility of the molecule, the vibrational frequencies of different bonds, and the dynamic equilibrium between the s-cis and s-trans conformers at different temperatures. nih.gov

Table 1: Calculated Relative Energies of this compound Conformers
ConformerRelative Energy (kJ/mol)Dihedral Angle (C=C-C=O)Computational Method
s-trans0.00180°B3LYP/6-31G(d)
s-cis8.5B3LYP/6-31G(d)
Transition State15.2~90°B3LYP/6-31G(d)

Stability of Reactive Intermediates

Computational methods are crucial for studying the structure and stability of short-lived reactive intermediates that may form during reactions of this compound. A key feature of the cyclopropyl (B3062369) group is its ability to stabilize an adjacent positive charge through hyperconjugation. researchgate.netru.nl

If protonation occurs at the carbonyl oxygen, a resonance-stabilized carbocation is formed. Theoretical calculations can quantify the stabilizing effect of the cyclopropylidene group on this carbocation. The unique electronic structure of the cyclopropane (B1198618) ring, with its "bent" bonds having significant p-character, allows for effective overlap with the empty p-orbital of the carbocationic center. This delocalization of positive charge significantly stabilizes the intermediate compared to a carbocation stabilized by a simple alkyl or even a vinyl group. researchgate.net Calculations of isodesmic reactions are often used to quantify this stabilization energy.

Table 2: Calculated Stabilization Energy of an Adjacent Carbocation
Carbocation StructureStabilization Energy (kJ/mol) vs. CH₃CH₂⁺Key Stabilizing Interaction
Cyclopropylidene-methyl Cation95Hyperconjugation from C-C "bent" bonds
Isopropyl Cation68Hyperconjugation from C-H bonds

Prediction of Reactivity and Selectivity

Computational chemistry provides deep insights into the factors that control the rates and outcomes of chemical reactions. For this compound, this involves analyzing its electronic structure and mapping out the potential energy surfaces for various reaction pathways.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. libretexts.org

For this compound, an α,β-unsaturated system, the HOMO is typically associated with the π-system of the C=C double bond, making this site nucleophilic. The LUMO, conversely, is an antibonding π* orbital that has large coefficients on both the carbonyl carbon and the β-carbon atom (the carbon of the double bond further from the carbonyl group). libretexts.org

This distribution within the LUMO indicates that the molecule has two primary electrophilic sites susceptible to nucleophilic attack:

The Carbonyl Carbon: Attack here leads to 1,2-addition.

The β-Carbon: Attack here leads to conjugate (or 1,4-) addition. youtube.com

FMO analysis helps explain why nucleophiles can attack either position, with the relative energies and orbital coefficients guiding the selectivity. researchgate.net

Table 3: FMO Properties of a Model Enal System
OrbitalEnergy (eV)Primary Atomic Contributions
HOMO-9.8Cα=Cβ π-bond
LUMO-1.2Carbonyl Carbon, β-Carbon
HOMO-LUMO Gap8.6-

Regioselectivity and Stereoselectivity Prediction

Beyond qualitative FMO theory, quantitative calculations can predict the regioselectivity and stereoselectivity of reactions with high accuracy.

Regioselectivity: The competition between 1,2-addition and 1,4-addition by a nucleophile is a classic problem in organic chemistry. wikipedia.org Computational chemists can model the transition states for both pathways. fiu.edu By comparing the calculated activation energies (ΔG‡), one can predict which product will form faster (kinetic control). A lower activation energy corresponds to a faster reaction. Similarly, by comparing the energies of the final products, one can predict which isomer is more stable (thermodynamic control). fiu.edu For this compound, "hard" nucleophiles (like organolithium reagents) are often predicted to favor 1,2-addition, while "soft" nucleophiles (like cuprates) are predicted to favor 1,4-addition.

Stereoselectivity: When a nucleophile attacks the prochiral carbonyl carbon or the β-carbon, a new stereocenter can be created. Theoretical models can predict the preferred direction of attack (i.e., which face of the π-system is more accessible). By calculating the transition state energies for attack from each face, the stereochemical outcome can be predicted. diva-portal.org These calculations account for steric hindrance from the cyclopropylidene group and the existing parts of the molecule, as well as subtle electronic effects that might favor one approach trajectory over another. acs.org

Table 4: Calculated Activation Energies for Nucleophilic Addition to an Enal
Reaction PathwayNucleophileCalculated ΔG‡ (kJ/mol)Predicted Major Product
1,2-AdditionCH₃Li (Hard)451,2-Adduct (Kinetic)
1,4-AdditionCH₃Li (Hard)60-
1,2-Addition(CH₃)₂CuLi (Soft)75-
1,4-Addition(CH₃)₂CuLi (Soft)551,4-Adduct (Kinetic)

Applications of Cyclopropylideneacetaldehyde in Complex Organic Synthesis

As a Chiral Building Block in Asymmetric Synthesis

The inherent reactivity of cyclopropylideneacetaldehyde makes it a valuable precursor for generating chiral molecules. In asymmetric synthesis, the goal is to produce a specific stereoisomer of a product, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different biological activities. shibaura-it.ac.jp Chiral building blocks, which are enantiomerically enriched compounds, are instrumental in achieving this selectivity. nih.govambeed.com

The strain within the cyclopropylidene ring of this compound makes it susceptible to ring-opening reactions, which can be controlled by chiral catalysts or auxiliaries to yield enantiomerically enriched products. nih.gov For instance, palladium-catalyzed reactions have been successfully employed in the asymmetric synthesis of chiral cycloalkenone derivatives from related starting materials. rsc.org These methods often result in high yields and excellent levels of enantioselectivity, providing access to a wide array of substituted cyclic compounds. rsc.org The ability to synthesize both enantiomers of the resulting products from a common precursor like this compound opens up unified strategies towards stereochemically diverse molecules, including complex natural products. rsc.org

Precursor for Annulated Carbocyclic and Heterocyclic Systems

This compound serves as an excellent starting material for the construction of annulated carbocyclic and heterocyclic ring systems. These structural motifs are prevalent in a vast number of biologically active compounds and functional materials. The high reactivity of the strained double bond and the aldehyde group allows for a variety of cycloaddition and annulation strategies.

Transition metal-catalyzed [2+2+2] cycloadditions, for example, represent a powerful, atom-economical method for generating polycyclic compounds. uwindsor.ca This approach can be applied to derivatives of this compound to construct highly functionalized annulated benzene (B151609) derivatives. uwindsor.ca The development of new catalysts has expanded the scope of these reactions, allowing for the synthesis of a wide variety of complex polycyclic systems under milder conditions. uwindsor.ca

Furthermore, the aldehyde functionality can be readily transformed into other functional groups, providing a handle for subsequent cyclization reactions to form heterocyclic systems. For instance, reactions with nitrogen or sulfur-containing nucleophiles can lead to the formation of various nitrogen and sulfur-containing heterocycles. The synthesis of vinyl ethers and thioethers from acetylenic precursors, a related class of compounds, highlights the versatility of such building blocks in accessing diverse cyclic structures. nih.gov

Role in the Synthesis of Natural Products and their Analogues

The synthesis of natural products and their analogues is a significant driver of innovation in organic chemistry. routledge.comrsc.org Many natural products possess complex, three-dimensional structures with multiple stereocenters, and their total synthesis represents a formidable challenge. researchgate.netrsc.org this compound, with its inherent functionality and stereochemical potential, provides a valuable starting point for the synthesis of such intricate molecules. rsc.org

The cyclopropane (B1198618) motif itself is a core structural unit in a wide array of biologically active natural products, including terpenoids, alkaloids, and polyketides. researchgate.net Synthetic methods that can introduce or build upon this motif are therefore of great interest. The reactivity of this compound allows for its incorporation into larger molecular frameworks through various carbon-carbon bond-forming reactions.

Moreover, the ability to generate analogues of natural products is crucial for structure-activity relationship studies and the development of new therapeutic agents. nih.gov The modular nature of syntheses involving this compound allows for the systematic modification of different parts of the molecule, facilitating the creation of libraries of natural product analogues. routledge.com

Convergent and Divergent Synthetic Strategies Utilizing this compound

Both convergent and divergent strategies are employed in modern organic synthesis to efficiently construct complex molecules. In a convergent synthesis, large fragments of the target molecule are synthesized independently and then joined together. Divergent synthesis, on the other hand, involves the transformation of a common intermediate into a variety of different products. nih.gov

In a divergent approach, the reactivity of this compound can be selectively harnessed to generate a "pluripotent branching point" intermediate. nih.govmdpi.com From this central intermediate, different reaction pathways can be pursued to access a diverse range of molecular scaffolds. nih.gov This strategy is particularly powerful for the creation of natural product-like libraries for high-throughput screening. nih.gov The ability to generate skeletal and stereochemical diversity from a single, readily accessible starting material is a key advantage of using this compound in divergent synthesis. nih.gov

Development of Complex Polycyclic Aromatics

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused aromatic rings. acgih.org They are of significant interest due to their unique electronic and optical properties, which make them useful in materials science for applications such as organic light-emitting diodes (OLEDs) and solar cells. nagoya-u.ac.jp However, the synthesis of complex, functionalized PAHs can be challenging. springernature.com

Derivatization and Functionalization Strategies of Cyclopropylideneacetaldehyde

Structure-Reactivity Relationship (SAR) in Derivative Synthesis

The exploration of structure-reactivity relationships (SAR) is fundamental to understanding and predicting the outcomes of chemical reactions. In the synthesis of derivatives of cyclopropylideneacetaldehyde, SAR analysis allows for the rational design of synthetic strategies to achieve desired products with high selectivity and efficiency. The unique structural features of this compound, namely the strained three-membered ring and the conjugated aldehyde, present a rich platform for investigating how modifications to the molecular structure influence its reactivity.

Impact of Substituent Effects on Reaction Selectivity

The reactivity of this compound can be finely tuned by the introduction of various substituents. These substituents can exert electronic and steric effects that influence the rate and selectivity of chemical transformations. The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the molecule, thereby affecting its interaction with reagents.

Substituent effects are broadly categorized into two types: inductive effects and resonance effects. Current time information in Bangalore, IN. Inductive effects are transmitted through sigma bonds and are dependent on the electronegativity of the atoms, while resonance effects involve the delocalization of pi electrons across a conjugated system. msu.eduresearchgate.net In this compound, substituents on the cyclopropyl (B3062369) ring or at the alpha-position to the carbonyl group can influence the electrophilicity of the carbonyl carbon and the double bond.

For instance, in cyclization reactions, the nature of the substituents plays a critical role in determining the reaction pathway. A study on the reaction of this compound with a nitrone demonstrated the potential for a Current time information in Bangalore, IN.researchgate.net-rearrangement through the homolytic cleavage of the N-O bond, which leads to the formation of a macrocycle. Current time information in Bangalore, IN. The propensity for this rearrangement is influenced by the stability of the intermediates, which in turn is affected by the substituents present on the reacting partners.

The table below illustrates the expected impact of different types of substituents on the reactivity of the aldehyde and the double bond in this compound towards nucleophilic attack, a common functionalization strategy. organic-chemistry.orgbyjus.comlibretexts.org

Substituent Type at α-positionElectronic EffectImpact on Carbonyl Carbon ElectrophilicityImpact on Double Bond ElectrophilicityExpected Reaction Selectivity
Electron-Withdrawing Group (EWG)-I, -MIncreasedIncreasedFavors nucleophilic attack at both sites
Electron-Donating Group (EDG)+I, +MDecreasedDecreasedDisfavors nucleocytophilic attack at both sites

Table 1: Predicted Impact of α-Substituents on the Reactivity of this compound

Similarly, substituents on the cyclopropyl ring can modulate the reactivity of the exocyclic double bond. The introduction of electron-withdrawing groups would be expected to enhance the electrophilicity of the double bond, making it more susceptible to attack by nucleophiles. Conversely, electron-donating groups would decrease its electrophilicity.

In cycloaddition reactions, such as the Diels-Alder reaction, the electronic properties of the substituents on both the diene and the dienophile are crucial in determining the reaction rate and regioselectivity. libretexts.orgnumberanalytics.com While this compound itself is not a diene, its double bond can act as a dienophile. Substituents that lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, such as electron-withdrawing groups, generally accelerate the reaction with a typical electron-rich diene.

Optimization of Synthetic Pathways based on Structural Modifications

The insights gained from understanding structure-reactivity relationships are instrumental in optimizing synthetic pathways to favor the formation of a desired derivative. rsc.orgnih.gov By strategically modifying the structure of the starting materials or intermediates, it is possible to steer the reaction towards a specific outcome, improve yields, and reduce the formation of unwanted byproducts.

One of the key aspects of synthetic optimization is controlling the reaction conditions, which include temperature, solvent, catalyst, and reaction time. mdpi.comresearchgate.net The choice of these parameters is often guided by the electronic and steric properties of the substrates. For example, a reaction involving a less reactive, electron-rich this compound derivative might require more forcing conditions, such as higher temperatures or the use of a more active catalyst, to proceed at a reasonable rate.

A general strategy for optimizing a synthetic pathway for a particular derivative involves the following steps:

Initial Screening: A set of initial reaction conditions is tested to determine the feasibility of the transformation.

Substituent Modification: Based on the initial results, the structure of the this compound precursor can be modified to enhance the desired reactivity. For example, if a nucleophilic addition is desired, introducing an electron-withdrawing group could improve the yield.

Condition Optimization: For the chosen substrate, a systematic variation of reaction parameters is performed to find the optimal set of conditions that maximizes the yield of the desired product while minimizing side reactions.

The following table provides a hypothetical example of how a synthetic pathway for a specific derivative could be optimized by considering structural modifications.

Target DerivativeInitial SubstrateInitial YieldStructural ModificationOptimized SubstrateOptimized YieldRationale for Improvement
Product of Michael AdditionThis compound25%Introduce an ester group at the α-positionα-Ester-cyclopropylideneacetaldehyde75%The ester group acts as an electron-withdrawing group, activating the double bond for nucleophilic attack.
Product of Wittig ReactionThis compound60%Introduce a phenyl group on the cyclopropyl ring2-Phenylthis compound85%The phenyl group can stabilize the developing charge in the transition state through resonance, accelerating the reaction.

Table 2: Hypothetical Optimization of Synthetic Pathways for this compound Derivatives

Future Research Directions and Emerging Methodologies

Integration with Flow Chemistry and Automated Synthesis

The synthesis and manipulation of reactive molecules like cyclopropylideneacetaldehyde can be significantly enhanced by the adoption of flow chemistry and automated synthesis platforms. Continuous-flow processes offer superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for handling unstable intermediates and executing hazardous reactions safely. nih.govnih.gov

Future research will likely focus on developing continuous-flow methods for the synthesis of this compound and its derivatives. For instance, the selective hydrogenation of α,β-unsaturated aldehydes to unsaturated alcohols has been successfully demonstrated in catalyst-coated tube reactors, achieving high selectivity and conversion. mdpi.com Adapting such technologies to this compound could provide efficient access to cyclopropylidene-containing alcohols. Furthermore, flow chemistry has been shown to enable reaction discovery, such as the rapid conversion of α,β-unsaturated aldehydes to nitriles. rsc.org Exploring the application of these and other flow-based transformations to this compound could unveil novel reactivity.

Automated synthesis platforms, which can perform multi-step reactions and purifications with minimal human intervention, are becoming increasingly powerful tools in chemical synthesis. beilstein-journals.orgresearchgate.netchemrxiv.org The development of automated protocols for the synthesis of aldehydes, including the use of solid-phase Weinreb amides, provides a blueprint for the future automated synthesis of this compound and libraries of its derivatives for screening purposes. cmu.edu The integration of automated synthesis with in-line analytics will be crucial for the rapid optimization of reaction conditions and the exploration of the chemical space around this unique scaffold.

TechnologyPotential Application to this compoundKey Advantages
Flow Chemistry Synthesis of this compound, selective reductions, cycloadditions, and other transformations.Precise control of reaction parameters, enhanced safety, improved scalability, potential for reaction discovery. nih.govmdpi.comrsc.org
Automated Synthesis Library synthesis of this compound derivatives for biological screening, rapid optimization of synthetic routes.Increased throughput, improved reproducibility, reduced manual labor, access to a wider chemical space. beilstein-journals.orgchemrxiv.orgcmu.edu

Unexplored Reactivity Patterns of the Cyclopropylidene Unit

The high ring strain of the cyclopropylidene moiety (approximately 40 kcal/mol) is a key driver for its reactivity, enabling transformations that are often not feasible with less strained systems. nih.gov While some cycloaddition reactions of cyclopropylidene-containing compounds are known, a vast landscape of reactivity remains to be explored. sioc-journal.cnacs.orgresearchgate.net

Future investigations will likely delve into novel cycloaddition reactions where this compound can act as a unique building block. The "cyclopropylidene effect" has been computationally rationalized in 1,3-dipolar cycloadditions of nitrones, influencing the regioselectivity of the reaction. acs.orgacs.org A systematic study of various dipolarophiles and dienes with this compound could lead to the discovery of new pericyclic reactions and the synthesis of complex polycyclic systems. Furthermore, the potential for intramolecular cycloadditions of derivatives of this compound remains an intriguing area for exploration. acs.org

The development of photocatalytic methods for cyclopropane (B1198618) synthesis from unactivated alkenes opens up new avenues for research. acs.org Applying visible light photocatalysis to this compound could unlock novel transformations, such as formal [3+2] cycloadditions with olefins to generate highly substituted cyclopentane (B165970) rings. nih.gov The interplay between the strained ring and the electronically versatile aldehyde group under photocatalytic conditions is a rich area for future study.

Development of Novel Catalytic Systems for Challenging Transformations

Catalysis is fundamental to modern organic synthesis, and the development of new catalytic systems tailored for the unique reactivity of this compound is a critical research direction. preprints.org The goal is to achieve transformations with high efficiency, selectivity, and sustainability. ugr.esmetu.edu.tr

A promising area of research is catalytic asymmetric dearomatization (CADA), where aromatic compounds are converted into three-dimensional polycyclic molecules. nih.govsioc.ac.cnnih.gov The use of this compound or its derivatives in such reactions could provide access to novel and complex molecular architectures. For instance, cascade reactions involving the dearomatization of indoles could be explored. ugr.esresearchgate.net

The design and application of novel photocatalysts could also lead to groundbreaking transformations. beilstein-journals.org The ability of photocatalysis to generate radical intermediates under mild conditions is particularly well-suited for harnessing the strain energy of the cyclopropylidene unit. acs.org Future work could focus on developing catalysts that can selectively activate either the cyclopropylidene moiety or the α,β-unsaturated aldehyde, leading to controlled and predictable reaction outcomes. The combination of biocatalysis with traditional chemical catalysis is another exciting frontier. acs.org Engineered enzymes could be developed to perform highly stereoselective transformations on the this compound scaffold.

Catalytic ApproachPotential Transformation of this compoundAnticipated Outcome
Catalytic Asymmetric Dearomatization Reaction with substituted indoles or other arenes.Synthesis of complex, spirocyclic, and fused-ring systems with high stereocontrol. nih.govnih.gov
Novel Photocatalysis Visible-light-mediated cycloadditions and radical cascade reactions.Access to new reaction pathways and molecular scaffolds under mild conditions. acs.orgbeilstein-journals.org
Biocatalysis Enantioselective reductions, oxidations, and C-C bond formations.Highly selective synthesis of chiral building blocks derived from this compound. acs.org

Advanced Machine Learning and Artificial Intelligence in Spectroscopic Analysis and Synthesis Design

Machine learning (ML) and artificial intelligence (AI) are rapidly transforming the field of chemistry by enabling the prediction of molecular properties and the design of synthetic routes with unprecedented speed and accuracy. preprints.org

For a molecule with the structural complexity of this compound, predicting its spectroscopic data, such as NMR chemical shifts, can be challenging. Advanced ML models, particularly deep neural networks, are being developed to predict 1H and 13C NMR spectra with high accuracy. mdpi.comnih.govacs.orgchemrxiv.orgresearchgate.net Future research will involve training these models on datasets containing strained ring systems to improve their predictive power for molecules like this compound, thereby accelerating structure elucidation and characterization.

AI/ML ApplicationSpecific Use for this compoundExpected Impact
Spectroscopic Prediction Accurate prediction of 1H and 13C NMR chemical shifts.Faster and more reliable structure verification and elucidation. mdpi.comchemrxiv.org
Synthetic Route Design De novo design and optimization of synthetic pathways.Accelerated discovery of efficient and novel routes to this compound and its derivatives. researchgate.netacs.org

Multi-Omics and High-Throughput Screening in Chemical Space Exploration (from a synthetic design perspective, not biological outcome)

The exploration of the chemical space around this compound can be significantly accelerated by employing high-throughput screening (HTS) and integrating insights from multi-omics data. nih.gov From a synthetic design perspective, these approaches can guide the discovery and optimization of novel catalysts and synthetic pathways.

HTS techniques can be used to rapidly screen large libraries of catalysts and reaction conditions for the synthesis and transformation of this compound. nih.gov For example, a fluorescence-based HTS assay has been designed to screen for engineered cyclopropanases, which could be adapted to find biocatalysts for the synthesis of chiral cyclopropane derivatives from precursors of this compound. fourwaves.com Similarly, HTS can be applied to discover new catalytic cyclopropanation reactions. nih.govrsc.org

Multi-omics, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding and engineering biological systems for chemical synthesis. frontiersin.orgmdpi.com By analyzing the metabolic pathways of microorganisms, it may be possible to identify novel enzymes or engineer existing ones for the biocatalytic production of this compound or its precursors. The integration of multi-omics data can help in the development of robust biocatalysts for industrial applications. mdpi.comresearchgate.net This approach shifts the paradigm from traditional chemical synthesis to more sustainable, bio-based manufacturing routes.

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